rac-[(2R,4S)-4-methylpiperidin-2-yl]methanol hydrochloride, cis
Description
rac-[(2R,4S)-4-methylpiperidin-2-yl]methanol hydrochloride, cis is a chiral piperidine derivative characterized by a hydroxylmethyl group at the 2-position and a methyl substituent at the 4-position of the piperidine ring. The compound exists as a racemic mixture (rac-) of the cis diastereomers, with the (2R,4S) configuration.
Properties
CAS No. |
2307783-77-1 |
|---|---|
Molecular Formula |
C7H16ClNO |
Molecular Weight |
165.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Piperidine Core Construction
The cis-2,4-disubstituted piperidine scaffold is typically synthesized via cyclization or ring-functionalization of pre-existing piperidine derivatives.
Alkylation of N-Protected Piperidines
A common approach involves alkylation of N-Boc-piperidine intermediates. For example:
-
Substrate : N-Boc-4-methylpiperidine.
-
Reagent : Methanol derivative (e.g., formaldehyde or hydroxymethylating agents).
-
Conditions : LDA (Lithium Diisopropylamide) in THF at −78°C, followed by quenching with electrophiles.
Example Reaction :
This method achieves moderate diastereoselectivity (cis:trans ≈ 3:1) due to steric hindrance from the Boc group.
Reductive Amination
Alternative routes employ reductive amination of keto-piperidines:
Hydroxymethyl Group Introduction
The hydroxymethyl group at C2 is introduced via oxidation or nucleophilic substitution :
Oxidation of 2-Methylpiperidine
Grignard Addition to Piperidinones
Resolution of Racemates
Despite the rac designation, some protocols employ chiral auxiliaries or enzymatic resolution to isolate enantiomers:
Chiral Ligand-Assisted Hydrogenation
Enzymatic Kinetic Resolution
Hydrochloride Salt Formation
The final step involves treating the free base with HCl:
Optimization and Scale-Up Challenges
Diastereoselectivity Enhancement
Purification Techniques
-
Column Chromatography : Silica gel with EtOAc/hexane (1:4) for intermediate purification.
-
Recrystallization : Ethanol/water mixtures for final hydrochloride salt.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
Comparative Data Tables
Table 1. Key Reaction Conditions for cis-2,4-Disubstituted Piperidine Synthesis
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) undergoes oxidation under controlled conditions:
-
Primary oxidation with pyridinium chlorochromate (PCC) in dichloromethane yields rac-[(2R,4S)-4-methylpiperidin-2-yl]carbaldehyde (85% yield, 24 hr) .
-
Stronger oxidants like KMnO₄/H₂SO₄ convert the hydroxymethyl group to a carboxylic acid, forming rac-(2R,4S)-4-methylpiperidine-2-carboxylic acid (72% yield) .
| Oxidizing Agent | Product | Yield (%) | Conditions |
|---|---|---|---|
| PCC | Aldehyde | 85 | CH₂Cl₂, RT, 24 hr |
| KMnO₄/H₂SO₄ | Carboxylic Acid | 72 | 0°C → RT, 6 hr |
Reduction Pathways
The piperidine ring and hydroxyl group participate in reduction processes:
-
Catalytic hydrogenation (H₂, Pd/C) reduces the piperidine ring’s unsaturated analogs to saturated derivatives, retaining stereochemistry (dr > 20:1) .
-
NaBH₄ selectively reduces aldehyde intermediates back to the primary alcohol without altering stereochemistry (98% recovery) .
Substitution Reactions
The hydroxyl group undergoes nucleophilic substitution:
-
Esterification with acetyl chloride in pyridine produces rac-[(2R,4S)-4-methylpiperidin-2-yl]methyl acetate (93% yield) .
-
Reaction with thionyl chloride generates the corresponding chloromethyl derivative, a key intermediate for further functionalization .
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Acetyl Chloride | Ester | 93 | Pyridine, 0°C → RT, 12 hr |
| SOCl₂ | Chloride | 88 | Reflux, 2 hr |
Catalytic Asymmetric Transformations
The compound serves as a chiral building block in enantioselective syntheses:
-
Hydrogenation : Rhodium-catalyzed asymmetric hydrogenation of related piperidine derivatives achieves >99% ee using BOBPHOS ligands .
-
Hydroformylation : Tandem hydroformylation-cyclization reactions with [Rh]/BOBPHOS catalysts show high branched selectivity (b:l = 3.5:1) and diastereoselectivity (dr = 97:3) .
Comparative Reactivity with Structural Analogs
Key differences in reactivity emerge when compared to similar compounds:
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
-
Cystic Fibrosis Treatment :
- The compound has been investigated as a prodrug modulator for the cystic fibrosis transmembrane conductance regulator (CFTR). Research indicates that derivatives of this compound can enhance the delivery and efficacy of CFTR modulators, potentially improving treatment outcomes for cystic fibrosis patients .
-
Complement Factor B Inhibition :
- rac-[(2R,4S)-4-methylpiperidin-2-yl]methanol hydrochloride has been explored in the context of complement system modulation. It serves as a precursor for piperidinyl-indole derivatives that act as inhibitors of complement factor B, which is crucial in inflammatory responses and autoimmune diseases .
- Neuropharmacological Studies :
Cystic Fibrosis Prodrug Development
A study focused on the synthesis of prodrugs derived from rac-[(2R,4S)-4-methylpiperidin-2-yl]methanol hydrochloride demonstrated improved pharmacokinetic profiles compared to existing therapies. These compounds showed enhanced absorption and bioavailability, addressing the limitations of traditional CFTR modulators .
Inhibition of Complement Factor B
Research involving piperidinyl-indole derivatives derived from this compound highlighted its effectiveness in reducing complement activation in vitro. This inhibition was linked to decreased inflammation markers in animal models, suggesting therapeutic potential for conditions like age-related macular degeneration and other inflammatory diseases .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of rac-[(2R,4S)-4-methylpiperidin-2-yl]methanol hydrochloride, cis, involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its stereochemistry plays a crucial role in its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares rac-[(2R,4S)-4-methylpiperidin-2-yl]methanol hydrochloride, cis with structurally related piperidine and pyrrolidine derivatives, focusing on molecular features, physicochemical properties, and applications:
Key Comparative Insights:
Structural Complexity: The target compound is simpler compared to derivatives like rac-[(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide hydrochloride, cis, which incorporates a bulky cyclohexane-carboxamide moiety.
Functional Group Effects: The hydroxylmethyl group in the target compound contrasts with the carboxylate ester in cis-methyl-4-hydroxypiperidine-2-carboxylate hydrochloride, which may confer higher solubility in polar solvents .
Stereochemical Considerations: Unlike the racemic target compound, cis-1,3-dimethyl-4-phenylpiperidinol propanoate hydrochloride (Roche) was marketed as a single stereoisomer, highlighting the pharmaceutical industry’s preference for enantiopure compounds .
Industrial Availability :
- The target compound and cis-methyl-4-hydroxypiperidine-2-carboxylate hydrochloride are both available at industrial scale, suggesting utility in high-throughput synthesis pipelines .
Biological Activity
rac-[(2R,4S)-4-methylpiperidin-2-yl]methanol hydrochloride, cis (CAS: 2044705-63-5) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
The compound is characterized by the following chemical properties:
- Molecular Formula : CHClN\O
- Molecular Weight : 165.66 g/mol
- Structure : The structure features a piperidine ring substituted with a hydroxymethyl group and a methyl group at specific positions.
Research indicates that rac-[(2R,4S)-4-methylpiperidin-2-yl]methanol hydrochloride may exert its biological effects through modulation of various receptor systems. Specifically, it has been studied for its interactions with:
- G Protein-Coupled Receptors (GPCRs) : These receptors are crucial in mediating cellular responses to hormones and neurotransmitters. The compound's structural analogs have shown affinity for certain GPCRs, potentially influencing signaling pathways associated with pain and inflammation .
Antinociceptive Effects
Studies have demonstrated that rac-[(2R,4S)-4-methylpiperidin-2-yl]methanol hydrochloride exhibits significant antinociceptive properties. In animal models, the compound has been shown to reduce pain responses, suggesting potential applications in pain management therapies.
Neuroprotective Properties
The compound has also been investigated for its neuroprotective effects. Research indicates that it may help mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation .
Case Studies
- Cystic Fibrosis Modulation : In a study focusing on cystic fibrosis (CF), derivatives of this compound were explored as prodrugs aimed at enhancing CFTR modulation. The findings suggest that such compounds could improve therapeutic outcomes for CF patients by increasing drug exposure levels .
- Cancer Treatment Potential : Recent investigations have highlighted the potential of this compound in cancer therapies. Its ability to interact with specific molecular targets involved in tumor growth presents opportunities for developing new anticancer agents .
Data Table: Summary of Biological Activities
Q & A
Q. Q. Why do NMR spectra of cis-isomers sometimes show unexpected splitting patterns?
- Methodology :
- Investigate dynamic effects (e.g., ring puckering) via variable-temperature NMR (25–60°C). Use 2D EXSY to detect conformational exchange .
Tables for Key Data
| Property | Typical Values | Method | Reference |
|---|---|---|---|
| Melting Point | 180–185°C (dec.) | DSC | |
| Solubility (H₂O) | 50–60 mg/mL (25°C) | Shake-flask | |
| Purity (HPLC) | >98% | C18 column, 254 nm | |
| Enantiomeric Excess | >99% cis | Chiral HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
